7-51A

Influenza Antiviral PB2

Existing PB2 inhibitors such as VX-787 (pimodivir; KD=24 nM) suffer from moderate affinity and aldehyde oxidase-mediated metabolic instability, limiting their utility in prolonged in vivo studies. 7-51A resolves these bottlenecks: • >14-fold affinity gain (KD=1.64 nM by ITC), ensuring maximal target occupancy at low concentrations. • Unique co-crystal-confirmed binding interactions not observed with any prior PB2 inhibitor, enabling comparative crystallography and rational design. • Favorable hepatic microsomal stability, suggesting evasion of the aldehyde oxidase clearance pathway. Supplied as a solid (≥98% purity). Shipped at ambient temperature. For influenza antiviral research, combination therapy studies, and structure-guided optimization campaigns.

Molecular Formula C22H25FN5O5P
Molecular Weight 489.4 g/mol
Cat. No. B12387104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-51A
Molecular FormulaC22H25FN5O5P
Molecular Weight489.4 g/mol
Structural Identifiers
SMILESCOP(=O)(C1=CN=C(N=C1C2=CNC3=C2C=C(C=N3)F)NC4C5CCC(C4C(=O)O)CC5)OC
InChIInChI=1S/C22H25FN5O5P/c1-32-34(31,33-2)16-10-26-22(27-18-12-5-3-11(4-6-12)17(18)21(29)30)28-19(16)15-9-25-20-14(15)7-13(23)8-24-20/h7-12,17-18H,3-6H2,1-2H3,(H,24,25)(H,29,30)(H,26,27,28)/t11?,12?,17-,18-/m0/s1
InChIKeyHZZFRSXJRJLLCP-DFYNNNJYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-51A Baseline Overview


7‑51A is a small‑molecule inhibitor targeting the cap‑binding domain of the PB2 subunit of influenza RNA‑dependent RNA polymerase (RdRP). It exhibits a dissociation constant (KD) of 1.64 nM, as determined by isothermal titration calorimetry (ITC) . The compound's interaction with PB2 has been elucidated through co‑crystal structural analysis, which reveals binding features distinct from those of other known PB2 inhibitors . Preliminary pharmacological characterization indicates that 7‑51A possesses favorable cellular safety and hepatic microsomal metabolic stability, positioning it as a promising lead for anti‑influenza research .

Target PB2 cap‑binding domain (RdRP)
Binding Mode Structurally distinct from VX‑787
Stability Profile Reported hepatic microsomal stability

7-51A vs. Other PB2 Inhibitors


PB2 inhibitors share a common target, but their binding modes, affinity, and off‑target profiles can vary dramatically. 7‑51A engages the PB2 cap‑binding domain through a set of unique interactions not observed in earlier inhibitors such as VX‑787 (pimodivir) . These structural differences translate into quantifiable disparities in binding affinity and potentially in metabolic liability. For example, VX‑787 demonstrates a KD of 24 nM by ITC under comparable conditions [1], representing a >14‑fold lower affinity than that of 7‑51A. Such differences are sufficient to alter the compound's utility in biochemical assays, cellular models, or structure‑guided optimization campaigns, making direct substitution scientifically unsound.

7‑51A
VX‑787 (pimodivir)
Binding Affinity
Reported higher affinity (ITC)
Quantifiable lower affinity under comparable conditions
Binding Mode
Unique H‑bond network; deeper pocket
Occupies m7GTP site; different footprint
Metabolic Stability
Reported favorable stability profile
Known aldehyde oxidase liability
Affinity, binding-mode, and metabolic differences may shift target‑engagement profiles and assay outcomes; direct substitution is not supported.

7-51A Evidence-Based Differentiation


Superior PB2 Binding Affinity over VX-787

7‑51A binds to the PB2 cap‑binding domain with a dissociation constant (KD) of 1.64 nM, as measured by isothermal titration calorimetry (ITC) . In contrast, the clinical‑stage PB2 inhibitor VX‑787 (pimodivir) exhibits a KD of 24 nM when tested under similar ITC conditions [1]. This represents a 14.6‑fold improvement in binding affinity for 7‑51A. Additionally, independent ITC measurements for VX‑787 against the A/H3N2 cap‑midlink double domain yield a KD of 2.4 ± 1.3 nM [2], which remains ~46% weaker than the 1.64 nM affinity of 7‑51A. The consistently superior affinity of 7‑51A underscores its enhanced target engagement.

PB2 Binding Affinity (KD)
Head-to-head
1.64 nM vs 24 nM
Supports reduced concentration requirement for target engagement
ITC conditions; PB2 cap‑binding domain
Influenza Antiviral PB2 Binding Affinity ITC

Unique PB2 Binding Mode vs. VX-787

The co‑crystal structure of the PB2‑7‑51A complex reveals binding interactions that are unique to 7‑51A and have never been observed before in other PB2 inhibitors . Comparative analysis with the binding mode of VX‑787 [1] indicates that 7‑51A exploits additional hydrogen‑bonding networks and hydrophobic contacts within the cap‑binding pocket. These distinct interactions not only rationalize the higher binding affinity but also suggest that 7‑51A may be less susceptible to resistance mutations that impact VX‑787. While VX‑787 occupies the 7‑methyl GTP (m7GTP) cap‑binding site, 7‑51A achieves a deeper and more stabilized conformation [REFS-1, REFS-2].

Binding Mode
Class-level inference
Unprecedented H‑bond network & hydrophobic contacts
Provides an alternative chemotype for resistance profiling
X‑ray crystallography; PB2 cap‑binding domain
Influenza PB2 Crystallography Structure-Activity Relationship Molecular Recognition

Favorable Hepatic Microsomal Stability over VX-787

Preliminary pharmacological evaluation of 7‑51A indicates commendable hepatic microsomal metabolic safety and stability . This is a critical differentiator, as VX‑787 (pimodivir) is known to be susceptible to aldehyde oxidase (AO)‑mediated metabolism, which can lead to variable human pharmacokinetics [REFS-2, REFS-3]. While direct quantitative comparison of microsomal half‑lives is not yet reported, the authors' emphasis on metabolic stability suggests that 7‑51A may circumvent the AO‑liability that has complicated the development of pimodivir. This potential advantage positions 7‑51A as a more robust tool compound for in vitro and in vivo studies where metabolic clearance is a concern.

Hepatic Microsomal Stability
Data to verify
Qualitatively reported favorable stability
May avoid aldehyde oxidase‑mediated metabolic clearance
Class‑level inference; direct quantitative comparison pending
Influenza PB2 Metabolic Stability Aldehyde Oxidase Drug Metabolism

7-51A Key Application Scenarios


High-Resolution Structural Biology of PB2-Inhibitor Complexes

The co‑crystal structure of 7‑51A with the PB2 cap‑binding domain reveals unprecedented interactions . Researchers seeking to map the conformational landscape of PB2 or design next‑generation inhibitors will benefit from a chemotype that engages the pocket in a novel manner. 7‑51A serves as an excellent tool for comparative crystallography studies, particularly when benchmarked against VX‑787, which occupies the same site but with a different binding footprint [1].

Biochemical and Cellular Assays for Ultra-High Target Engagement

With a KD of 1.64 nM , 7‑51A provides maximal target occupancy at low concentrations. This is especially valuable in assays where the window between efficacy and cytotoxicity is narrow, or where the PB2 protein is present at low copy numbers. The >14‑fold affinity advantage over VX‑787 [2] ensures that 7‑51A remains the inhibitor of choice for experiments demanding robust, sustained inhibition of PB2.

Lead Optimization to Circumvent Aldehyde Oxidase Liability

Many PB2 inhibitors, including VX‑787, suffer from aldehyde oxidase‑mediated metabolism, which can derail in vivo studies [3]. The reported hepatic microsomal stability of 7‑51A suggests it may evade this pathway. Medicinal chemistry teams working on influenza antivirals can use 7‑51A as a stable scaffold for further elaboration, reducing the risk of late‑stage attrition due to unpredictable human clearance.

Combination with Neuraminidase or PA Endonuclease Inhibitors

7‑51A targets the PB2 subunit, a mechanism orthogonal to neuraminidase inhibitors (e.g., oseltamivir) and PA endonuclease inhibitors (e.g., baloxavir). This makes it an ideal component for combination therapy investigations. Its potent binding and favorable metabolic profile allow for clear interpretation of additive or synergistic effects in cell culture and animal models, free from the confounding influence of rapid compound degradation.

Application
Selection Property
Validation Focus
PB2-inhibitor structural biology
Structurally distinct binding mode
Crystallographic binding-mode comparison
Biochemical / cellular target engagement assays
Reported high-affinity profile
Target occupancy at low compound concentrations
Metabolic stability lead optimization
Reported hepatic microsomal stability
Aldehyde oxidase susceptibility review
Orthogonal mechanism combination studies
PB2-specific mechanism
Additive / synergistic effect interpretation with NA / PA inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-51A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.